Salmeterol Impurity A is a significant byproduct in the synthesis of salmeterol, a long-acting beta-2 adrenergic agonist used primarily in the treatment of asthma and chronic obstructive pulmonary disease. This impurity is characterized by its chemical structure and properties, which can impact the quality and efficacy of the final pharmaceutical product. Understanding its sources, classification, and implications in drug formulation is crucial for pharmaceutical development.
Salmeterol is synthesized through various chemical processes that can lead to the formation of impurities. Salmeterol Impurity A is particularly noted for its presence during the synthesis of salmeterol xinafoate, where it arises from specific reaction conditions or incomplete reactions. The characterization and quantification of this impurity are essential for ensuring the safety and efficacy of salmeterol-containing medications .
Salmeterol Impurity A is classified as a chemical impurity, specifically a trace-level impurity that can affect the pharmacological properties of salmeterol. Its identification is critical for compliance with pharmaceutical regulations, which mandate stringent limits on impurities in drug products to ensure patient safety .
The synthesis of salmeterol typically involves several key steps, including the formation of intermediates that can lead to impurities like Salmeterol Impurity A. Various synthetic methods have been developed to minimize these impurities:
The synthesis often begins with precursor compounds that undergo a series of chemical transformations, including alkylation and reduction reactions. Monitoring these processes closely helps identify potential points where impurities may form.
Salmeterol Impurity A possesses a specific molecular structure that can be elucidated through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry. Its structural formula provides insights into its reactivity and interaction with biological systems.
The molecular formula for Salmeterol Impurity A is CHNO, which indicates it contains nitrogen and oxygen functionalities that may influence its pharmacological behavior. Detailed structural data are essential for understanding how this impurity might affect drug efficacy or safety profiles .
Salmeterol Impurity A can participate in various chemical reactions typical for organic compounds, including:
Salmeterol functions as a long-acting beta-2 adrenergic agonist by binding to beta-2 adrenergic receptors in the lungs, leading to bronchodilation. The presence of impurities like Salmeterol Impurity A may alter the pharmacokinetics or pharmacodynamics of salmeterol.
Research indicates that even trace amounts of impurities can affect receptor binding affinity and efficacy, making it essential to monitor their levels closely during drug formulation .
Salmeterol Impurity A exhibits specific physical properties such as melting point, boiling point, and solubility characteristics that are critical for its identification and quantification during quality control processes.
The chemical properties include stability under various conditions (light, temperature), reactivity with other substances, and potential interactions with excipients used in pharmaceutical formulations. Detailed analyses often involve thermal analysis techniques to assess stability .
Salmeterol Impurity A serves as a reference standard in analytical chemistry for developing methods to quantify impurities in pharmaceutical preparations. It plays a crucial role in quality assurance processes within pharmaceutical manufacturing, ensuring compliance with regulatory standards.
Salmeterol Impurity A, designated chemically as 1-(RS)-1-[4-Hydroxy-3-(Hydroxymethylphenyl]-2-[(4-phenylbutyl)amino]ethanol, is a structurally significant impurity associated with the long-acting β₂-adrenoceptor agonist Salmeterol. This compound bears the CAS Registry Number 1798014-51-3 and adheres to the molecular formula C₁₉H₂₅NO₃, yielding a molecular weight of 315.42 g/mol [1] [3]. It is synonymously recognized as Salmeterol USP Related Compound A or Salmeterol-N-phenylbutyl aminoalcohol, reflecting its origin as a synthetic intermediate or degradation product during Salmeterol manufacturing [1]. Structurally, it retains the core phenylethanolamine pharmacophore of Salmeterol but lacks the extended 6-(4-phenylbutoxy)hexyl side chain. This truncation arises from incomplete conjugation reactions or side reactions during synthesis [2].
Table 1: Chemical Identifiers of Salmeterol Impurity A
Property | Value |
---|---|
CAS Registry Number | 1798014-51-3 |
IUPAC Name | 1-(RS)-1-[4-Hydroxy-3-(Hydroxymethylphenyl]-2-[(4-phenylbutyl)amino]ethanol |
Molecular Formula | C₁₉H₂₅NO₃ |
Molecular Weight | 315.42 g/mol |
Synonyms | Salmeterol EP Impurity A; Salmeterol USP Related Compound A |
SMILES | OCc1cc(ccc1O)C(O)CNCCCCc2ccccc2 |
InChI Key | CKGYCBLUVZONRL-UHFFFAOYSA-N |
The control of Salmeterol Impurity A is mandated by global pharmacopeias, including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), which stipulate strict acceptance thresholds (typically ≤0.15%) for this impurity in Salmeterol active pharmaceutical ingredients (APIs) [1] [6]. Its regulatory significance stems from its role as a structural alert impurity – it originates from deviations in the critical coupling step between the saligenin backbone and the 4-phenylbutylamine side chain during synthesis [2]. Regulatory guidelines (ICH Q3A/B) classify it as a "qualified impurity" due to extensive toxicological assessments of Salmeterol, but its levels remain controlled to ensure product consistency and minimize unpredictable pharmacological activity [2] [6].
Analytical control strategies deploy reverse-phase HPLC with UV detection, validated for specificity and sensitivity (LOD ≤0.03%) to monitor this impurity. Certified Reference Materials (CRMs) traceable to EP/USP standards are commercially available to support method validation and routine quality testing [3] [6]. The impurity’s presence above specification may indicate process deviations, such as:
For generic manufacturers, comprehensive characterization of Salmeterol Impurity A is a regulatory requirement in ANDAs to demonstrate analytical control over the API impurity profile. This includes:
A critical ANDA requirement is elucidating the genotoxic risk of nitrosamine derivatives. Though Salmeterol Impurity A itself is not nitrosogenic, its secondary amine group may react with nitrosating agents under stressed conditions to form N-Nitroso Salmeterol (CAS N/A; C₂₅H₃₆N₂O₅), a Potential Genotoxic Impurity (PGI) with an FDA-stipulated acceptable intake of ≤400 ng/day [5]. Manufacturers must implement control strategies such as:
Table 2: Regulatory Specifications for Salmeterol Impurity A
Parameter | Requirement | Test Method |
---|---|---|
Identification | Match with CRM (EP/USP) | HPLC/UV, FTIR |
Acceptance Criterion | NMT 0.15% | RP-HPLC |
Nitrosamine Risk | Control of NDSRI (N-Nitroso Salmeterol) | LC-MS/MS |
Reference Standard | EP/USP traceable CRM | Pharmacopeial |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: